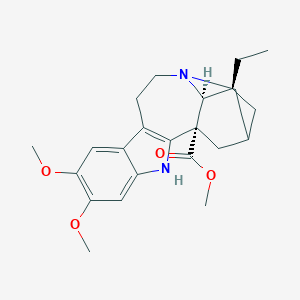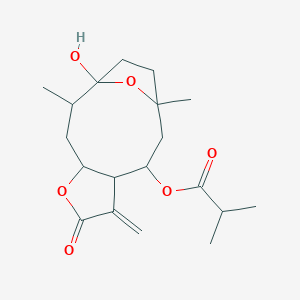
Tirotundin
Vue d'ensemble
Description
Tirotundin is a natural plant sesquiterpenoid isolated from the leaves of Tithonia diversifolia . It is the active component of T. diversifolia and exerts an anti-diabetic effect through the PPARγ pathway .
Molecular Structure Analysis
This compound has a molecular formula of C19H28O6 . Its structure includes a sesquiterpenoid backbone . The IUPHAR/BPS Guide to PHARMACOLOGY provides a 2D structure of the molecule .Physical and Chemical Properties Analysis
This compound has a molecular weight of 352.42 . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds . Its topological polar surface area is 82.06 .Applications De Recherche Scientifique
Activité Némacticide
Tirotundin a été identifié comme une neurotoxine potentielle pour les nématodes . Il a été isolé de Tithonia diversifolia et Chrysanthemum parthenium, et ses valeurs de CI 50 ont été trouvées être de 6,89 ± 0,30 μg/mL contre l'AChE isolé de Caenorhabditis elegans . Cela suggère que this compound pourrait être utilisé dans le développement de nouveaux pesticides .
Composé Anti-Ulcéreux
Tagitinin C, un composé étroitement lié à this compound, a été identifié comme un agent gastroprotecteur actif . Il a été constaté qu'il augmentait le taux d'apoptose dans les neutrophiles . Cela suggère que this compound pourrait également avoir des propriétés similaires et pourrait potentiellement être utilisé dans le traitement des ulcères gastriques .
Propriétés Anti-Inflammatoires
Tagitinin C, F, et A ont été trouvés présenter une action anti-inflammatoire sur les neutrophiles humains . Ils diminuent la production d'interleukine-6, d'interleukine-8 et du facteur de nécrose tumorale alpha induite par les lipopolysaccharides par les neutrophiles humains . Cela suggère que this compound pourrait également avoir des propriétés anti-inflammatoires similaires .
Activité Antimétastatique
Tagitinin C, un composé étroitement lié à this compound, a été trouvé avoir un potentiel antimétastatique dans les modèles de xénogreffe de carcinome hépatocellulaire (HCC)
Mécanisme D'action
Target of Action
“Tirotundin” primarily interacts with two nuclear receptors: Liver X receptor (LXR) and farnesoid X receptor (FXR). These receptors belong to the nuclear receptor superfamily and play crucial roles in metabolic regulation and lipid homeostasis .
Liver X Receptor (LXR): LXR acts as a ligand-activated transcription factor, heterodimerizing with retinoid X receptor (RXR). Endogenous LXR ligands include cholesterols and glucose. LXRα and LXRβ are expressed in various tissues, including the liver, intestine, adrenal glands, CNS, and kidney .
Farnesoid X Receptor (FXR): FXR is another nuclear receptor involved in bile acid homeostasis, lipid metabolism, and glucose regulation. Activation of FXR affects gene expression related to bile acid synthesis, transport, and metabolism .
Mode of Action
This compound and its close relative, tagitinin A, act as dual agonists for both LXR and FXR. Here’s how they interact with these receptors:
- This compound and tagitinin A enhance the transactivation of the FXR-dependent SHP gene promoter by more than two-fold. This activation influences bile acid synthesis and transport .
LXR Activation
FXR Activation
Orientations Futures
Propriétés
IUPAC Name |
(1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNXJLVNFOOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971809 | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-67-4 | |
| Record name | Tagitinin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056377674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirotundin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Hydroxy-6,10-dimethyl-3-methylidene-2-oxododecahydro-6,9-epoxycyclodeca[b]furan-4-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Tirotundin's nematicidal activity?
A1: this compound exhibits nematicidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in nematodes. this compound acts as a reversible, mixed-type competitive inhibitor of AChE, suggesting it might interact with multiple binding sites on the enzyme. []
Q2: Which plant species is this compound primarily isolated from?
A2: this compound is primarily isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower. [, , , , , , ]
Q3: Besides nematicidal activity, what other biological activities have been reported for this compound?
A3: Research indicates that this compound also demonstrates anti-inflammatory properties. It inhibits the activation of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation. [] Additionally, studies suggest that this compound might have potential as an anti-diabetic agent by inhibiting low-molecular-weight protein tyrosine phosphatase (LMW-PTP), a target involved in insulin resistance. []
Q4: What is the molecular formula and weight of this compound?
A4: While a specific molecular formula is not explicitly provided in the abstracts, based on its classification as a sesquiterpene lactone and the reported structure, this compound likely has a molecular formula of C15H18O3 and a molecular weight of 246.3 g/mol. [, , ]
Q5: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A5: While specific SAR studies focusing solely on this compound are not detailed in the abstracts, research involving related sesquiterpene lactones from Tithonia diversifolia, such as diversifolin and its methyl ether derivative, has been conducted to investigate their anti-inflammatory activity. [] These studies suggest that the presence and modification of specific functional groups on the sesquiterpene lactone skeleton can influence their biological activity.
Q6: Has the pharmacokinetic profile of this compound been investigated?
A6: Although dedicated pharmacokinetic studies are not described in the abstracts, one study utilized in silico methods to predict the ADME-T (absorption, distribution, metabolism, elimination, and toxicity) properties of various Tithonia diversifolia constituents, including this compound. [] This computational analysis suggested that this compound possesses favorable ADME-T characteristics, warranting further investigation through in vivo studies.
Q7: What are the potential applications of this compound based on its reported biological activities?
A7: Based on the available research, this compound demonstrates potential for applications in multiple areas:
- Agriculture: As a biopesticide targeting nematodes due to its AChE inhibitory activity. [, ]
- Medicine: As a potential anti-inflammatory agent targeting NF-κB. []
- Drug Development: As a lead compound for developing novel anti-diabetic therapies targeting LMW-PTP. [, ]
Q8: What analytical techniques have been employed to characterize and quantify this compound?
A8: Researchers commonly utilize a combination of techniques, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


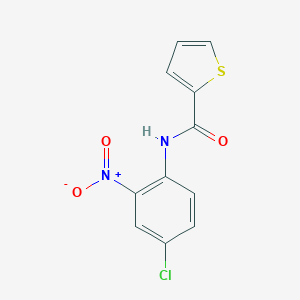
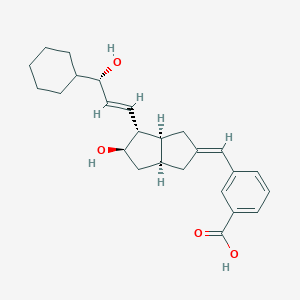
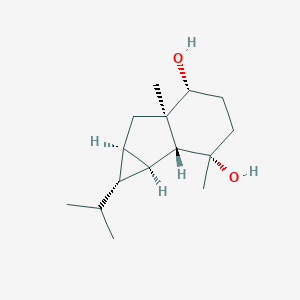
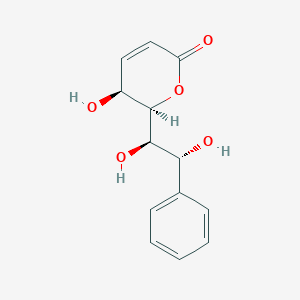
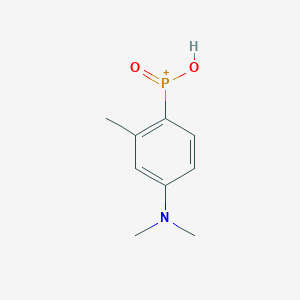

![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)


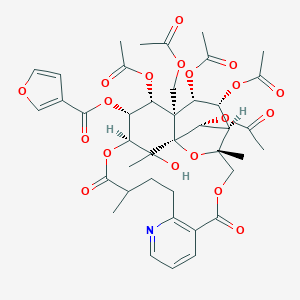
![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)

